4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Description
Properties
IUPAC Name |
5-bromo-2-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREGUZDZPWXJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697421 | |
| Record name | 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851382-94-0 | |
| Record name | 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one typically involves the bromination of cyclohexa-2,4-dien-1-one followed by the introduction of the diaminomethylidene group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The diaminomethylidene group can be introduced through a reaction with guanidine or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives
Scientific Research Applications
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the diaminomethylidene group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
The following analysis focuses on structural analogs with variations in substituents, highlighting their impact on physicochemical properties and applications.
Structural Variations and Substituent Effects
Table 1: Key Structural Analog Comparisons
*Calculated based on formula C₇H₆BrN₂O.
Key Findings
Electronic and Steric Modifications
- Bromine vs. Chlorine/Nitro Groups : Bromine at position 4 () enhances electrophilicity compared to chloro () or nitro () substituents, influencing reactivity in nucleophilic additions.
- Diaminomethylidene vs. Hydroxyethylamino: The diaminomethylidene group may enable stronger hydrogen bonding (N–H⋯O/N) compared to the hydroxyethylamino group, which forms intramolecular N–H⋯O bonds (S(6) motif) ().
Crystallographic and Hydrogen-Bonding Patterns
- (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one: Exhibits a planar dienone core with Z-configuration and intramolecular N–H⋯O hydrogen bonds (). Similar analogs, such as (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one, form helical O–H⋯O chains in crystals ().
Computational Insights
- Tautomerization Stability: Cyclohexa-2,4-dien-1-one derivatives can tautomerize, with stability influenced by substituents. DFT studies suggest that electron-withdrawing groups (e.g., Br, NO₂) stabilize the dienone form ().
- AFM Simulations: Derivatives like 2-bromo-4-chloro-6-[[(5-iodopyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one have been analyzed via deep learning-based AFM simulations, aiding in molecular structure validation ().
Biological Activity
Overview
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, with the molecular formula C₇H₇BrN₂O and CAS number 851382-94-0, is a compound characterized by a bromine atom at the 4th position and a diaminomethylidene group at the 6th position of the cyclohexa-2,4-dien-1-one structure. This unique configuration contributes to its significant biological activity, particularly in enzyme inhibition and interactions with various molecular targets.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The bromine atom enhances its reactivity, while the diaminomethylidene group allows for specific binding to target sites. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, making it a candidate for pharmacological applications .
Biological Activity Studies
Research indicates that this compound exhibits various biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. Studies suggest that it can alter enzyme kinetics, potentially leading to therapeutic effects in diseases characterized by enzyme dysregulation.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibacterial agents.
- Antioxidant Activity : The compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound inhibited the activity of a specific enzyme involved in cancer metabolism. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.
- Antimicrobial Efficacy : Another research effort evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The findings suggested that it exhibited bacteriostatic effects at certain concentrations, warranting further investigation into its potential as an antibiotic.
Comparative Analysis
The following table summarizes key properties and biological activities of this compound compared to related compounds:
| Compound | Molecular Formula | Key Biological Activity | Mechanism |
|---|---|---|---|
| This compound | C₇H₇BrN₂O | Enzyme inhibition, antimicrobial | Interaction with active sites |
| 4-Bromo-2,6-dimethylphenol | C₈H₈BrO | Antimicrobial | Membrane disruption |
| 4-Bromo-2,6-dinitrophenol | C₆H₃BrN₂O₄ | Metabolic disruption | Uncoupling oxidative phosphorylation |
Q & A
Basic: What synthetic routes are recommended for preparing 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, and how can purity be optimized?
Methodological Answer:
A common approach involves condensation reactions of brominated precursors with diaminomethylene reagents. For example, analogous compounds (e.g., ethyl 2-amino-6-(4-bromophenyl) derivatives) are synthesized via refluxing brominated cyclohexenones with ammonium acetate in glacial acetic acid for 6 hours, followed by recrystallization from ethanol to achieve >95% purity . Key steps include:
- Reaction Optimization : Control of temperature (reflux conditions) and stoichiometric excess of ammonium acetate (2:1 molar ratio) to drive the reaction to completion.
- Purification : Slow evaporation of ethanol yields single crystals suitable for X-ray diffraction, ensuring structural validation .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves conformational details (e.g., screw-boat puckering with parameters Q = 0.434 Å, θ = 64.7°) and hydrogen-bonding networks critical for stability .
- NMR/IR Spectroscopy : H NMR identifies diamino methylidene protons (δ ~6.5–7.5 ppm), while IR confirms C=O (~1650 cm) and NH stretches (~3300 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~212–220 for brominated analogs) validate stoichiometry .
Advanced: How does the bromine substituent influence the compound’s reactivity in cycloaddition or electrophilic reactions?
Methodological Answer:
The bromine atom acts as both an electron-withdrawing group and a leaving group, enhancing electrophilicity at the cyclohexadienone core. For example:
- Diels-Alder Reactivity : Trapping experiments with ethyl vinyl ether (as in o-quinone methides) show quantitative adduct formation, suggesting similar reactivity for this compound .
- Steric Effects : Bromine’s bulk may hinder regioselectivity; computational modeling (DFT) can predict preferred attack sites .
Experimental Design : Compare reaction rates with non-brominated analogs under identical conditions to isolate electronic vs. steric contributions .
Advanced: How can computational modeling resolve contradictions in observed vs. predicted conformational stability?
Methodological Answer:
Discrepancies in puckering parameters (e.g., θ = 64.7° vs. 63.3° in asymmetric units ) can arise from crystal packing forces. To address this:
- Molecular Dynamics (MD) Simulations : Simulate solvent-free environments to isolate intrinsic conformational preferences.
- DFT Calculations : Compare gas-phase optimized structures with crystallographic data to quantify packing effects .
Case Study : Use software like Gaussian or ORCA to model cyclohexadienone ring distortion, benchmarking against X-ray data .
Advanced: How should researchers address contradictory yields in bromination reactions under varying conditions?
Methodological Answer:
Contradictions may stem from competing pathways (e.g., radical vs. ionic mechanisms). Systematic analysis includes:
- Controlled Experiments : Vary solvents (CCl₄ vs. CH₂Cl₂) and catalysts (e.g., FeBr₃) to map yield trends .
- Byproduct Identification : Use LC-MS to detect dibrominated or ring-opened byproducts, informing mechanistic adjustments .
Recommendation : Optimize bromine stoichiometry (1.1–1.3 eq.) and reaction time (2–4 hrs) to minimize side reactions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15+ minutes .
- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated solvent containers .
Advanced: What strategies validate the biological activity of derivatives of this compound?
Methodological Answer:
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using brominated analogs as probes .
- Microspectroscopic Imaging : Analyze adsorption on biological surfaces (e.g., cell membranes) to study interaction dynamics .
Case Study : Bromophenol derivatives show activity in anti-inflammatory assays, suggesting similar potential for this compound .
Advanced: How can hydrogen-bonding networks in the crystal lattice inform material design?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
